molecular formula C14H20BrNO2 B13651183 tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate

Cat. No.: B13651183
M. Wt: 314.22 g/mol
InChI Key: XKOOYFHELMABPJ-JTQLQIEISA-N
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Description

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process can be carried out under both aqueous and anhydrous conditions. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually conducted at room temperature and can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica gel .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like cesium carbonate, solvents like 1,4-dioxane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of specific cellular functions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromo-2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1

InChI Key

XKOOYFHELMABPJ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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